Ethyl 8-oxo-8-[3-(pyrrolidinomethyl)phenyl]octanoate
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Overview
Description
Ethyl 8-oxo-8-[3-(pyrrolidinomethyl)phenyl]octanoate is a chemical compound with the molecular formula C21H31NO3 and a molecular weight of 345.48 g/mol . This compound is known for its unique structure, which includes a pyrrolidine ring attached to a phenyl group, further connected to an octanoate ester. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 8-oxo-8-[3-(pyrrolidinomethyl)phenyl]octanoate typically involves the reaction of 3-(pyrrolidinomethyl)benzaldehyde with ethyl 8-oxooctanoate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-oxo-8-[3-(pyrrolidinomethyl)phenyl]octanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Ethyl 8-oxo-8-[3-(pyrrolidinomethyl)phenyl]octanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 8-oxo-8-[3-(pyrrolidinomethyl)phenyl]octanoate involves its interaction with specific molecular targets. The pyrrolidine ring and phenyl group allow it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 8-oxo-8-[3-(3-pyrrolinomethyl)phenyl]octanoate
- Ethyl 8-oxo-8-[2-(pyrrolidinomethyl)phenyl]octanoate
Uniqueness
Ethyl 8-oxo-8-[3-(pyrrolidinomethyl)phenyl]octanoate is unique due to its specific structural features, such as the position of the pyrrolidinomethyl group on the phenyl ring. This structural uniqueness contributes to its distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
ethyl 8-oxo-8-[3-(pyrrolidin-1-ylmethyl)phenyl]octanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31NO3/c1-2-25-21(24)13-6-4-3-5-12-20(23)19-11-9-10-18(16-19)17-22-14-7-8-15-22/h9-11,16H,2-8,12-15,17H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMCRXLOCZBZYQX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCC(=O)C1=CC=CC(=C1)CN2CCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00643234 |
Source
|
Record name | Ethyl 8-oxo-8-{3-[(pyrrolidin-1-yl)methyl]phenyl}octanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00643234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898771-13-6 |
Source
|
Record name | Ethyl 8-oxo-8-{3-[(pyrrolidin-1-yl)methyl]phenyl}octanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00643234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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